1-Bromo-3-(difluoromethyl)-5-fluorobenzene 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 627526-90-3
VCID: VC2393137
InChI: InChI=1S/C7H4BrF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H
SMILES: C1=C(C=C(C=C1F)Br)C(F)F
Molecular Formula: C7H4BrF3
Molecular Weight: 225.01 g/mol

1-Bromo-3-(difluoromethyl)-5-fluorobenzene

CAS No.: 627526-90-3

Cat. No.: VC2393137

Molecular Formula: C7H4BrF3

Molecular Weight: 225.01 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(difluoromethyl)-5-fluorobenzene - 627526-90-3

Specification

CAS No. 627526-90-3
Molecular Formula C7H4BrF3
Molecular Weight 225.01 g/mol
IUPAC Name 1-bromo-3-(difluoromethyl)-5-fluorobenzene
Standard InChI InChI=1S/C7H4BrF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H
Standard InChI Key OPTDWHOFDCKSSE-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)Br)C(F)F
Canonical SMILES C1=C(C=C(C=C1F)Br)C(F)F

Introduction

Fundamental Properties and Identification

1-Bromo-3-(difluoromethyl)-5-fluorobenzene is identified by the CAS registry number 627526-90-3. It possesses the molecular formula C₇H₄BrF₃ with a molecular weight of 225.006 g/mol . The compound is known by several synonyms including:

  • 3-Bromo-5-fluorodifluoromethylbenzene

  • Benzene, 1-bromo-3-(difluoromethyl)-5-fluoro-

  • 1-Bromo-3-fluoro-5-(difluoromethyl)benzene

For molecular identification purposes, the compound can be represented through various notation systems:

  • SMILES: Fc1cc(cc(Br)c1)C(F)F

  • InChI: InChI=1S/C7H4BrF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H

  • InChIKey: OPTDWHOFDCKSSE-UHFFFAOYSA-N

The compound's structure features a benzene ring with the bromine substituent at position 1, the difluoromethyl group at position 3, and the fluorine atom at position 5, creating a meta-relationship between the difluoromethyl and fluorine substituents.

Physical and Chemical Properties

1-Bromo-3-(difluoromethyl)-5-fluorobenzene exhibits distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications. Table 1 summarizes these key properties:

Table 1: Physical and Chemical Properties of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene

PropertyValueReference
Molecular Weight225.006 g/mol
Physical FormLiquid
Density1.6±0.1 g/cm³
Boiling Point191.8±35.0 °C at 760 mmHg
Flash Point77.9±21.8 °C
Vapor Pressure0.7±0.4 mmHg at 25°C
Index of Refraction1.481
LogP3.40
Exact Mass223.944839
Polar Surface Area0 Ų
Molar Refractivity39.184 cm³
Molar Volume137.782 cm³
Polarizability15.534×10⁻²⁴cm³
Surface Tension28.9 dyne/cm

The compound's relatively high LogP value of 3.40 indicates its lipophilic nature, suggesting good membrane permeability—a characteristic that makes it potentially valuable in pharmaceutical applications . Additionally, the predicted collision cross-section data provides insights into its molecular conformation and interaction potential:

Table 2: Predicted Collision Cross Section Values

Adductm/zPredicted CCS (Ų)
[M+H]⁺224.95213145.8
[M+Na]⁺246.93407148.2
[M+NH₄]⁺241.97867149.5
[M+K]⁺262.90801147.3
[M-H]⁻222.93757143.2
[M+Na-2H]⁻244.91952147.8
[M]⁺223.94430144.2
[M]⁻223.94540144.2

These collision cross-section values are essential for analytical applications, particularly in mass spectrometry-based identification and characterization studies .

Structural Features and Reactivity

The molecular structure of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene incorporates three distinct functional groups that significantly influence its chemical reactivity:

  • The bromine atom at position 1 serves as a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, making the compound valuable for carbon-carbon and carbon-heteroatom bond formations.

  • The difluoromethyl group (CHF₂) at position 3 contributes unique properties to the molecule. Unlike the trifluoromethyl group (CF₃), the difluoromethyl group contains a proton that can participate in hydrogen bonding, enhancing the compound's interaction with biological targets .

  • The fluorine atom at position 5 increases the compound's metabolic stability and lipophilicity, properties highly desirable in pharmaceutical development.

The meta-relationship between the difluoromethyl and fluorine substituents creates an electronic distribution that influences the compound's reactivity patterns. The electron-withdrawing nature of both groups creates an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution reactions while being less reactive toward electrophilic aromatic substitutions.

Synthesis Methods

While the search results don't provide a specific synthesis route for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, insights can be gained from related compounds. The synthesis of 1-bromo-3-fluorobenzene, a structurally similar compound, involves multiple approaches:

  • Bromination of fluorobenzene followed by reaction with selected benzene derivatives

  • Direct fluorination of bromobenzene

  • Decomposition of 3-bromo-benzenediazonium tetrafluoroborate

CategoryInformationReference
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
H302 (Harmful if swallowed)
Precautionary StatementsP261 (Avoid breathing mist/vapors)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing)
P280 (Wear protective gloves/protective clothing/eye protection/face protection)

For safe handling, the following measures are recommended:

  • Store in a sealed container at controlled temperature (2-8°C) to prevent degradation

  • Use appropriate personal protective equipment including gloves, eye protection, and lab coats

  • Work in well-ventilated areas to minimize inhalation risks

  • Follow standard laboratory safety protocols for handling organic halides

In case of accidental exposure, specific first aid measures should be followed:

  • Skin contact: Wash with copious amounts of water for at least 15 minutes and remove contaminated clothing

  • Eye contact: Rinse with water for at least 15 minutes while separating eyelids

  • Inhalation: Move to fresh air and seek medical attention if symptoms persist

  • Ingestion: Rinse mouth with water and seek immediate medical attention

Applications and Research Developments

1-Bromo-3-(difluoromethyl)-5-fluorobenzene serves as a valuable building block in organic synthesis with significant applications in pharmaceutical and agrochemical development. The compound's unique combination of functional groups makes it particularly useful as:

  • A versatile intermediate for constructing more complex molecules through various coupling reactions

  • A precursor in the synthesis of bioactive compounds that benefit from the metabolic stability and lipophilicity conferred by the fluorinated substituents

  • A building block for creating molecules with selective hydrogen bonding capabilities due to the difluoromethyl group

Recent research developments have focused on difluoromethylation processes, which are relevant to the chemistry of this compound. According to published research, "Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp³)–CF₂H bonds, but cases of stereoselective difluoromethylation are still limited" . This research direction indicates growing interest in compounds containing difluoromethyl groups like 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.

The pharmaceutical significance of difluoromethylated compounds stems from the unique properties of the CHF₂ group, which can act as a lipophilic hydrogen bond donor, mimicking the hydroxyl group in drug design while offering improved metabolic stability and membrane permeability . These characteristics make 1-Bromo-3-(difluoromethyl)-5-fluorobenzene a compound of interest for medicinal chemists seeking to develop novel therapeutic agents.

Future Research Directions

Based on current research trends and the compound's properties, several promising directions for future research involving 1-Bromo-3-(difluoromethyl)-5-fluorobenzene can be identified:

  • Development of more efficient and selective synthetic routes to produce the compound with higher purity and yields

  • Exploration of its potential in transition metal-catalyzed cross-coupling reactions to create libraries of structurally diverse molecules

  • Investigation of its applications in positron emission tomography (PET) imaging, leveraging the unique properties of fluorinated compounds

  • Utilization as a building block in the synthesis of pharmaceuticals targeting specific biological pathways

  • Application in materials science, particularly in the development of fluorinated materials with specialized properties

The ongoing research on difluoromethylation processes suggests that compounds like 1-Bromo-3-(difluoromethyl)-5-fluorobenzene will continue to gain importance in synthetic organic chemistry, medicinal chemistry, and chemical biology.

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